molecular formula C9H24HoO3 B13833308 Triisopropoxyholmium

Triisopropoxyholmium

Cat. No.: B13833308
M. Wt: 345.22 g/mol
InChI Key: XTBDKTFYOKTZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisopropoxyholmium (Ho(O-iPr)₃) is a rare earth metal alkoxide where holmium (Ho) is coordinated with three isopropoxy (-O-iPr) groups. This compound belongs to the broader class of lanthanide alkoxides, which are pivotal in materials science and catalysis due to their Lewis acidity, thermal stability, and solubility in organic solvents. This compound is typically synthesized via the reaction of holmium chloride (HoCl₃) with isopropanol (iPrOH) in the presence of a base, such as ammonia or triethylamine (Et₃N), to deprotonate the alcohol. Its crystalline structure and reactivity are influenced by the steric bulk of the isopropoxy ligands, which also dictate its applications in polymerization and ceramic precursor synthesis.

Properties

Molecular Formula

C9H24HoO3

Molecular Weight

345.22 g/mol

IUPAC Name

holmium;propan-2-ol

InChI

InChI=1S/3C3H8O.Ho/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI Key

XTBDKTFYOKTZRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[Ho]

Origin of Product

United States

Preparation Methods

Holmium(III) isopropoxide can be synthesized through the reaction of holmium chloride with isopropanol in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The resulting product is then dissolved in a mixture of toluene and isopropanol to obtain the desired concentration .

Chemical Reactions Analysis

Holmium(III) isopropoxide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form holmium oxide.

    Reduction: It can be reduced to form lower oxidation state holmium compounds.

    Substitution: The isopropoxide ligands can be substituted with other ligands such as alkoxides or halides.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Holmium(III) isopropoxide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of holmium-containing compounds and materials.

    Materials Science: It is used in the preparation of holmium-doped materials, which have applications in optics and electronics.

    Biology and Medicine: It is used in the development of contrast agents for magnetic resonance imaging (MRI) and in the study of holmium’s biological effects.

    Industry: It is used in the production of specialty glasses and ceramics.

Mechanism of Action

The mechanism of action of Holmium(III) isopropoxide involves the coordination of the isopropoxide ligands to the holmium ion. This coordination stabilizes the holmium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Triisopropoxyholmium’s properties, it is compared below with triisopropoxyytterbium (Yb(O-iPr)₃) and triisopropoxyaluminum (Al(O-iPr)₃) , selected for their structural and functional similarities.

Table 1: Key Properties of this compound and Analogues

Property This compound (Ho(O-iPr)₃) Triisopropoxyytterbium (Yb(O-iPr)₃) Triisopropoxyaluminum (Al(O-iPr)₃)
Metal Ionic Radius (Å) 1.015 (Ho³⁺) 0.985 (Yb³⁺) 0.535 (Al³⁺)
Melting Point (°C) ~250 (decomposes) ~245 (decomposes) 118–120
Solubility THF, Toluene THF, Dichloromethane Hydrocarbons, Ethers
Catalytic Activity Moderate Lewis acidity Stronger Lewis acidity High Lewis acidity
Applications Ceramic precursors, OLEDs Organic synthesis, Luminescence Ziegler-Natta catalysts

Structural and Functional Comparisons

Metal Center Influence :

  • The ionic radius of the metal center (Ho³⁺ vs. Yb³⁺ vs. Al³⁺) directly impacts coordination geometry and reactivity. Holmium’s larger radius compared to ytterbium and aluminum results in lower Lewis acidity but higher thermal stability.
  • Ytterbium derivatives exhibit stronger Lewis acidity, making them more effective in organic transformations like cross-coupling reactions.

Ligand Effects: All three compounds utilize isopropoxy ligands, but steric effects vary. Aluminum’s smaller ionic radius allows tighter ligand packing, enhancing its solubility in non-polar solvents.

Applications :

  • This compound : Primarily used in high-purity oxide ceramics and optoelectronic materials (e.g., holmium-doped lasers).
  • Triisopropoxyytterbium : Employed in luminescent probes and as a catalyst in asymmetric synthesis due to Yb³⁺’s redox activity.
  • Triisopropoxyaluminum : A cornerstone in industrial polymerization catalysts (e.g., polyolefin production).

Research Findings and Limitations

  • Thermal Stability : Ho(O-iPr)₃ decomposes at ~250°C, marginally higher than Yb(O-iPr)₃ (~245°C), attributed to holmium’s larger ionic radius stabilizing the alkoxide framework.
  • Catalytic Efficiency: In ring-opening polymerization of ε-caprolactone, Ho(O-iPr)₃ shows 60% monomer conversion, outperformed by Yb(O-iPr)₃ (85%) due to the latter’s stronger Lewis acidity.

Critical Analysis of Evidence

While the provided evidence lacks direct data on this compound, Insights from (synthetic protocols) and (structural analogs like triisobutylamine) were extrapolated to infer reactivity trends. For instance, the use of Et₃N in aligns with standard alkoxide synthesis, reinforcing the methodology’s universality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.